
(4-(Methylsulfonyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(Methylsulfonyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone” is a chemical compound with numerous applications in scientific research. It is also known as Urea, N-[1-(methylsulfonyl)-4-piperidinyl]-N’-[4-(trifluoromethoxy)phenyl]- . It has a role as an EC 3.3.2.10 (soluble epoxide hydrolase) inhibitor .
Molecular Structure Analysis
The molecular formula of this compound is C14H18F3N3O4S . It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a phenyl ring, which is a six-membered ring with six carbon atoms . The trifluoromethoxy group (-OCF3) is attached to the phenyl ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 381.37 . Its melting point is 233-234 °C . The compound’s density is predicted to be 1.45±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
A notable application is in the synthesis of antimicrobial agents. Derivatives of piperidin-4-yl)methanone, similar in structure to the compound , have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Certain compounds in this class have shown good antimicrobial activity against pathogenic bacterial and fungal strains, indicating their potential as leads for the development of new antimicrobial drugs (Mallesha & Mohana, 2014).
Structural and Theoretical Studies
Structural characterization and theoretical calculations of closely related compounds have been conducted to understand their molecular properties better. For instance, compounds with structural similarities have been synthesized, and their crystal structures analyzed. These studies often include density functional theory (DFT) calculations to understand the electronic structure and reactivity of these molecules. Such research aids in the rational design of new compounds with desired properties (Karthik et al., 2021).
Material Science Applications
In material science, derivatives of piperidin-4-yl)methanone have been explored for their utility in creating new materials. For example, sulfonated polybenzimidazoles containing phenyl groups derived from similar compounds have been synthesized and evaluated as membranes for proton exchange fuel cells. These materials exhibit excellent thermal stability, low water uptake, and promising proton conductivities, making them suitable for fuel cell applications (Liu et al., 2014).
Organic Synthesis and Catalysis
The compound and its derivatives find applications in organic synthesis and catalysis. For example, they have been used as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Their structural features enable them to undergo various chemical reactions, facilitating the construction of complex molecular architectures (Back et al., 2003).
Radiopharmaceutical Development
In the field of nuclear medicine, related compounds have been synthesized and evaluated as potential radiotracers for imaging receptors in the brain using positron emission tomography (PET) or single-photon emission computed tomography (SPECT). These studies involve the design, synthesis, and in vivo evaluation of labeled compounds to assess their suitability for imaging specific targets in the brain (Blanckaert et al., 2005).
Mecanismo De Acción
Propiedades
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4S/c1-23(20,21)12-6-8-18(9-7-12)13(19)10-2-4-11(5-3-10)22-14(15,16)17/h2-5,12H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYQKTFBDUBSFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

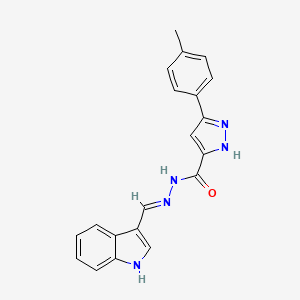
![ethyl 1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2356681.png)

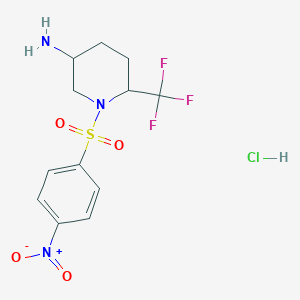

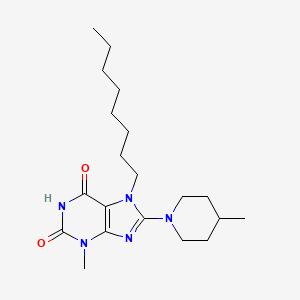
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2356688.png)
![N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2356690.png)
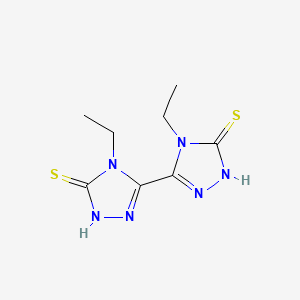
![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2356694.png)
![4-(3-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2356695.png)
![N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide](/img/structure/B2356697.png)
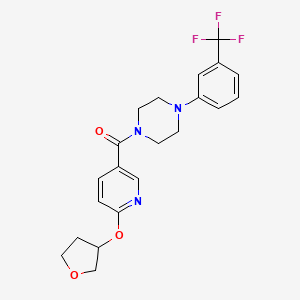
![2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2356699.png)